molecular formula C13H17NO4 B1274001 5-(((Benzyloxy)carbonyl)amino)pentanoic acid CAS No. 23135-50-4

5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No. B1274001
CAS RN: 23135-50-4
M. Wt: 251.28 g/mol
InChI Key: QYYPKLYDFCYGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(((Benzyloxy)carbonyl)amino)pentanoic acid is a derivative of pentanoic acid, which is a fatty acid, and is modified with a benzyloxy carbonyl group. This modification introduces a benzyl protection group, commonly used in peptide synthesis to protect the amino group. Although the provided papers do not directly discuss this compound, they provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties of 5-(((Benzyloxy)carbonyl)amino)pentanoic acid.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from simpler molecules and introducing various functional groups. For instance, the synthesis of benzyl diisopropyl 5-phosphonopentanoate, a compound with a similar benzyl protection group, was achieved from 5-bromopentanoic acid through esterification, halogen exchange, and a Michaelis–Arbuzov reaction . This approach could potentially be adapted for the synthesis of 5-(((Benzyloxy)carbonyl)amino)pentanoic acid by substituting the appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure and vibrational properties of a related dipeptide were studied using Density Functional Theory (DFT) and vibrational spectroscopy . The DFT calculations provided insights into the normal modes of vibration for the compound, which is crucial for understanding the molecular structure. Similar computational methods could be applied to 5-(((Benzyloxy)carbonyl)amino)pentanoic acid to predict its structure and behavior.

Chemical Reactions Analysis

The chemical behavior of azo-benzoic acids, which share some structural similarities with 5-(((Benzyloxy)carbonyl)amino)pentanoic acid, was studied using spectroscopic techniques. These compounds exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent and pH . While 5-(((Benzyloxy)carbonyl)amino)pentanoic acid does not contain an azo group, the study of tautomerism and dissociation in related compounds can provide valuable information about its potential reactivity and stability under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. The vibrational spectroscopy and DFT calculations of the dipeptide mentioned earlier provide a detailed understanding of the compound's vibrational modes, which can be correlated with its physical properties. For 5-(((Benzyloxy)carbonyl)amino)pentanoic acid, similar studies could elucidate properties such as melting point, solubility, and reactivity, which are essential for practical applications.

Scientific Research Applications

HIV-Protease Assay Development

(Badalassi et al., 2002) described the synthesis of a chromogenic amino acid derivative for HIV-protease activity detection. This derivative, used in peptide synthesis, allows spectrophotometric detection of HIV-protease, highlighting its potential in medical research and diagnostics.

Metal–Carbonyl Tracers for Amino Functions

(Kowalski et al., 2009) synthesized complexes that included derivatives of pentanoic acid, aiming to develop IR-detectable metal–carbonyl tracers for amino functions. Their research contributes to advances in spectroscopy and imaging techniques.

Inhibitors of Nitric Oxide Synthase

(Ulhaq et al., 1998) explored derivatives of pentanoic acid as inhibitors of nitric oxide synthases, crucial enzymes in various physiological processes. Their work provides insights into the design of more potent inhibitors, beneficial in therapeutic applications.

Preparation of L-2-Amino-5-arylpentanoic Acids

(Shimohigashi et al., 1976) detailed the synthesis of L-2-Amino-5-arylpentanoic acids, constituent amino acids in certain toxins. This study aids in understanding the chemical structure and synthesis of complex organic compounds.

Epoxyeicosatrienoic Acid Analog in Vasorelaxation

(Yang et al., 2005) developed a stable analog of 5,6-Epoxyeicosatrienoic acid, demonstrating its ability to relax coronary arteries. This research is significant for cardiovascular health and pharmacology.

Electrochemical Properties of Conductive Polymer Films

(Kowsari et al., 2018) investigated N‑benzoyl derivatives of isoleucine, including pentanoic acid derivatives, to enhance the electrochemical properties of conductive polymer films. Their findings are relevant in material science, particularly in the development of supercapacitors.

Enzyme Inhibition

(Weyna et al., 2007) synthesized benzyl diisopropyl 5-phosphonopentanoate, a potential enzyme inhibitor, from 5-bromopentanoic acid. This work contributes to the field of biochemistry, particularly in enzyme inhibition research.

Role of Methylglyoxal in Organisms and Food

(Nemet et al., 2006) investigated methylglyoxal and its derivatives, including pentanoic acid compounds, discussing their roles in biological systems and foodstuffs. This research is important for understanding the biochemical pathways and potential health effects of these compounds.

properties

IUPAC Name

5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12(16)8-4-5-9-14-13(17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYPKLYDFCYGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395089
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((Benzyloxy)carbonyl)amino)pentanoic acid

CAS RN

23135-50-4
Record name 5-{[(Benzyloxy)carbonyl]amino}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carbobenzoxyamino)valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 2
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 4
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(((Benzyloxy)carbonyl)amino)pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-(((Benzyloxy)carbonyl)amino)pentanoic acid

Citations

For This Compound
6
Citations
P Kumar - 2014 - dr.iiserpune.ac.in
Peptide nucleic acid (PNA) is a promising class of oligonucleotide analog with great potential for gene therapeutic applications. PNA is a DNA analog in which the normal …
Number of citations: 0 dr.iiserpune.ac.in
L Prent-Peñaloza, AF De la Torre, JL Velázquez-Libera… - Molecules, 2019 - mdpi.com
Ugi four component reaction (Ugi-4CR) isocyanide-based multicomponent reactions were used to synthesize diN-substituted glycyl-phenylalanine (diNsGF) derivatives. All of the …
Number of citations: 2 www.mdpi.com
TR Berki, J Martinelli, L Tei, H Willcock, SJ Butler - Chemical Science, 2021 - pubs.rsc.org
A new synthetic strategy for the preparation of macromolecular MRI contrast agents (CAs) is reported. Four gadolinium(III) complexes bearing either one or two polymerizable …
Number of citations: 11 pubs.rsc.org
KT Mortensen - 2017 - orbit.dtu.dk
The work presented in this thesis was carried out during my Ph. D. studies at Technical University of Denmark (DTU), the first year under the supervision of former Professor Thomas …
Number of citations: 1 orbit.dtu.dk
A Tarozzi, C Marchetti, B Nicolini, M D'Amico… - European Journal of …, 2016 - Elsevier
Epidermal growth factor receptor inhibitors (EGFR-TKIs) represent a class of compounds widely used in anticancer therapy. An increasing number of studies reports on combination …
Number of citations: 16 www.sciencedirect.com
S Balk - 2014 - epub.uni-regensburg.de
This work describes the membrane functionalization of small unilamellar phospholipid vesicles by incorporation of artificial amphiphiles. The presented investigations demonstrate a fast …
Number of citations: 7 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.